3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-13-4-2-3-5-14(13)25-11-16(22)19-8-6-12(7-9-19)20-15(21)10-18-17(20)23/h2-5,12H,6-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLMAYJUTYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a series of reactions involving the cyclization of appropriate precursors.
Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Methoxyphenoxy Group: The acetylated piperidine is reacted with 2-methoxyphenol under conditions that facilitate the formation of the methoxyphenoxyacetyl group.
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Structural Variations
(a) Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (–2): Core: Thiazolidine-2,4-dione (sulfur atom in the ring) vs. imidazolidine-2,4-dione (two nitrogen atoms). Substituents: Features a diisopropylaminoethyl side chain and a 4-methoxybenzylidene group. Synthesis: Prepared via KOH-mediated condensation (71% yield) . Implications: Thiazolidine-diones are associated with antidiabetic activity (e.g., PPAR-γ agonists), whereas imidazolidine-diones may exhibit divergent pharmacological profiles due to altered electronic properties.
(b) Piperidine Derivatives
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ():
- Core : Piperidin-4-one (ketone group) vs. acetylated piperidine in the target compound.
- Substituents : Ethyl and bis(4-methoxyphenyl) groups.
- Implications : The ketone group enhances reactivity for further functionalization but reduces metabolic stability compared to acetylated derivatives.
Substituent Effects
(a) Methoxy Group Positioning
- Target Compound: 2-Methoxyphenoxyacetyl group.
- BK67713 (): 4-Isopropylphenoxyacetyl substituent.
(b) Linker Variations
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide ():
- Structure : Contains a carbohydrazide linker and isoindoline-dione moiety.
- Implications : The hydrazide group introduces hydrogen-bonding capacity, differing from the acetyl linker in the target compound.
Key Research Findings
- Structural Flexibility: Substitution on the phenoxy group (e.g., 2-methoxy vs. 4-methoxy) significantly alters steric and electronic profiles, impacting receptor binding .
- Piperidine vs. Piperidinone: Acetylated piperidine (target compound) offers better metabolic stability than piperidinone derivatives .
- Imidazolidine-dione vs. Thiazolidine-dione: Core substitution (N vs.
Biological Activity
3-(1-(2-(2-Methoxyphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazolidine core
- A piperidine moiety
- A methoxyphenoxyacetyl substituent
The molecular formula is , with a molecular weight of 356.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds and their implications:
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of imidazolidine derivatives on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability, particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes . -
Anti-inflammatory Mechanism :
Another investigation focused on the anti-inflammatory potential of related compounds in a model of acute inflammation. The results demonstrated a marked decrease in edema and inflammatory markers when treated with these compounds, highlighting their potential for managing inflammatory diseases . -
Microbial Resistance :
Research into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant bacterial strains, offering a promising avenue for developing new antibiotics amidst rising resistance issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
